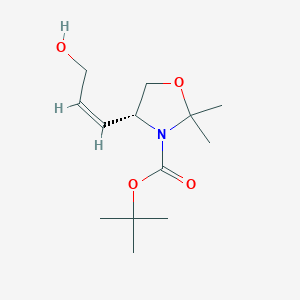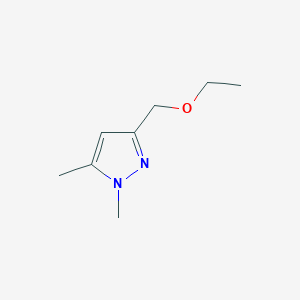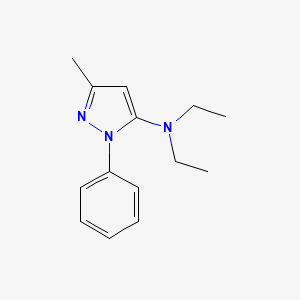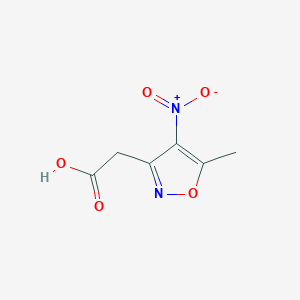
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or hydroxyl derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as antiviral, anti-inflammatory, and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-nitroisoxazole: Similar in structure but lacks the acetic acid moiety.
5-Methyl-4-nitroisoxazole: Similar but with different substitution patterns.
Uniqueness
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is unique due to the presence of both the nitro and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C6H6N2O5 |
|---|---|
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
2-(5-methyl-4-nitro-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O5/c1-3-6(8(11)12)4(7-13-3)2-5(9)10/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
YZUWUAKUWYKORO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



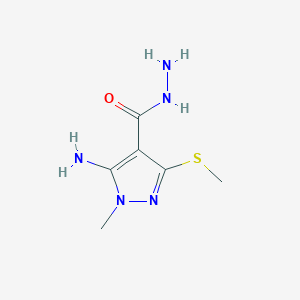
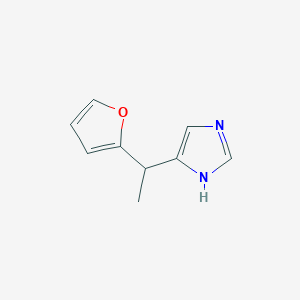
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
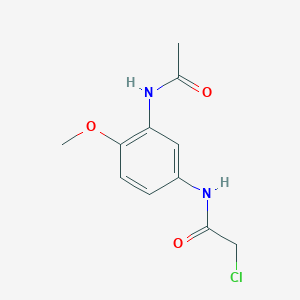
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)
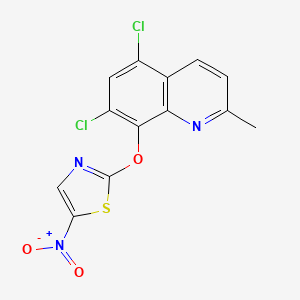


![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
